REACTION_SMILES
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[C:13]([OH:14])(=[O:15])[CH3:16].[N:23]([O-:24])=[O:25].[NH2:1][c:2]1[c:3]([Br:12])[c:4]([F:11])[c:5]([CH:6]=[O:7])[cH:8][c:9]1[F:10].[Na+:26].[OH2:27].[P:17]([P:18]([OH:19])[OH:20])([OH:21])[OH:22]>>[cH:2]1[c:3]([Br:12])[c:4]([F:11])[c:5]([CH:6]=[O:7])[cH:8][c:9]1[F:10]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(F)cc(C=O)c(F)c1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
OP(O)P(O)O
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Name
|
|
Type
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product
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Smiles
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O=Cc1cc(F)cc(Br)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |